2-(2-Hydroxyethoxy)ethyl 2-methyl-2-((1-oxoallyl)amino)propanesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Hydroxyethoxy)ethyl 2-methyl-2-((1-oxoallyl)amino)propanesulphonate is a chemical compound with the molecular formula C11H21NO6S. It is known for its unique structure, which includes both hydrophilic and hydrophobic components, making it useful in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyethoxy)ethyl 2-methyl-2-((1-oxoallyl)amino)propanesulphonate typically involves the reaction of 2-methyl-2-((1-oxoallyl)amino)propanesulphonic acid with 2-(2-hydroxyethoxy)ethanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of high-purity reagents and optimized reaction conditions is crucial to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxyethoxy)ethyl 2-methyl-2-((1-oxoallyl)amino)propanesulphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulphonate group, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide and potassium cyanide are commonly employed.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulphonate esters.
Scientific Research Applications
2-(2-Hydroxyethoxy)ethyl 2-methyl-2-((1-oxoallyl)amino)propanesulphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of surfactants, detergents, and emulsifiers.
Mechanism of Action
The mechanism of action of 2-(2-Hydroxyethoxy)ethyl 2-methyl-2-((1-oxoallyl)amino)propanesulphonate involves its interaction with molecular targets such as enzymes and proteins. The compound’s sulphonate group can form strong ionic bonds with positively charged sites on proteins, while the hydroxyethoxyethyl group can engage in hydrogen bonding. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Sodium 2-methyl-2-((1-oxoallyl)amino)propanesulphonate
- 2-(2-Hydroxyethoxy)ethyl 2-oxo-2-phenylacetate
- 2-((2-Methylprop-2-enoyl)oxy)ethyl 3-oxobutanoate
Uniqueness
2-(2-Hydroxyethoxy)ethyl 2-methyl-2-((1-oxoallyl)amino)propanesulphonate is unique due to its combination of hydrophilic and hydrophobic groups, which allows it to interact with a wide range of molecular targets. This dual functionality makes it particularly valuable in applications requiring both solubility and reactivity .
Properties
CAS No. |
85169-24-0 |
---|---|
Molecular Formula |
C11H21NO6S |
Molecular Weight |
295.35 g/mol |
IUPAC Name |
2-(2-hydroxyethoxy)ethyl 2-methyl-2-(prop-2-enoylamino)propane-1-sulfonate |
InChI |
InChI=1S/C11H21NO6S/c1-4-10(14)12-11(2,3)9-19(15,16)18-8-7-17-6-5-13/h4,13H,1,5-9H2,2-3H3,(H,12,14) |
InChI Key |
SGIHMIJIJOLHAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CS(=O)(=O)OCCOCCO)NC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.